molecular formula C20H18N4O2S2 B12147054 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B12147054
M. Wt: 410.5 g/mol
InChI Key: ZUGFOJKTANYHAV-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a thiophen-2-yl moiety. The sulfanyl group at position 3 links to an acetamide, which is N-bound to a para-tolyl (p-tolyl) aromatic ring.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N4O2S2/c1-14-6-8-15(9-7-14)21-18(25)13-28-20-23-22-19(17-5-3-11-27-17)24(20)12-16-4-2-10-26-16/h2-11H,12-13H2,1H3,(H,21,25)

InChI Key

ZUGFOJKTANYHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid . This process yields the triazole derivative, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its triazole, thiophene, furan, and sulfanyl-acetamide groups:

Functional Group Reaction Type Conditions/Reagents Product/Outcome
Triazole ringElectrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted triazole derivatives
Sulfanyl group (-S-)OxidationH₂O₂ or mCPBASulfoxide or sulfone derivatives
Acetamide (-NHCO-)HydrolysisNaOH/H₂O (basic) or HCl/H₂O (acidic)Carboxylic acid and p-toluidine
Thiophene ringHalogenationBr₂/FeBr₃Brominated thiophene analogs

Biochemical Interactions and Enzyme Inhibition

The compound demonstrates notable bioactivity, particularly as a potential antifungal agent:

a. Thioredoxin Reductase Inhibition

  • Inhibits fungal thioredoxin reductase (TRR1) via competitive binding to the enzyme’s active site, disrupting redox homeostasis .

  • Mechanism : The triazole and sulfanyl groups chelate essential metal ions (e.g., selenium in selenocysteine residues) .

b. Cytochrome P450 Modulation

  • The triazole moiety competitively binds to fungal cytochrome P450 enzymes (e.g., CYP51), inhibiting ergosterol biosynthesis.

c. Cytotoxicity Profile

  • In vitro assays (e.g., MTT) show dose-dependent cytotoxicity against fungal cells, with IC₅₀ values in the micromolar range .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler triazole derivatives due to its fused heterocycles:

Property This Compound Simple Triazole Analogs
Electrophilic Substitution Slower due to electron-withdrawing sulfanyl groupFaster at C5 position
Oxidative Stability Prone to sulfoxide formationResistant to oxidation
Enzyme Binding Affinity Higher (Kᵢ = 0.09 μM for TRR1) Lower (Kᵢ > 1 μM)

Unexplored Reaction Pathways

While existing data highlight its synthetic and biochemical utility, gaps remain:

  • Cross-Coupling Reactions : Potential for Pd-catalyzed coupling at thiophene or furan positions.

  • Photochemical Reactivity : Unstudied under UV light, which could reveal novel dimerization or rearrangement pathways.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique combination of heterocycles makes it suitable for various synthetic pathways and applications in materials science.

Biology

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Its structural features allow it to interact with biological systems effectively:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger.
  • Bacterial Resistance : The compound may enhance the efficacy of conventional antibiotics against resistant bacterial strains, making it a candidate for further investigation in antibiotic development.

Medicine

Due to its unique structural characteristics, this compound is explored for potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the triazole moiety may exhibit anticancer properties by inhibiting specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a lead for new anti-inflammatory drugs.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties:

  • Material Science : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

Case Studies

Several studies have documented the biological activity of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide:

  • Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition of fungal growth in clinical isolates.
    "This compound shows promise as an antifungal agent against resistant strains."
  • Cancer Cell Line Studies : Research indicated selective cytotoxicity against specific cancer cell lines, warranting further exploration into its anticancer potential.
  • Inflammatory Pathway Modulation : Molecular docking studies suggested that the compound could inhibit key enzymes involved in inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound’s triazole ring can bind to specific enzymes or receptors, modulating their activity. The furan and thiophene rings may also contribute to its biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Reference) R4 (Triazole) R5 (Triazole) Acetamide Substituent Notable Biological Activity/Properties
Target Compound Furan-2-ylmethyl Thiophen-2-yl N-p-tolyl Hypothesized anti-inflammatory/anti-exudative*
2-(4-Ethyl-5-furan-2-yl-4H-triazol-3-ylsulfanyl)-N-m-tolyl-acetamide Ethyl Furan-2-yl N-m-tolyl Structural analog; meta-substitution may reduce binding affinity vs. para isomers.
2-((4-Amino-5-furan-2-yl-4H-triazol-3-yl)sulfanyl)-N-acetamides (3.1-3.21) Amino Furan-2-yl Variable aryl groups Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium at 8 mg/kg).
A2ti-1: 2-[4-(2-Ethylphenyl)-5-o-tolyloxymethyl-4H-triazol-3-ylsulfanyl]acetamide 2-Ethylphenyl o-Tolyloxymethyl Simple acetamide HPV inhibition in epithelial cells.
2-(4-Allyl-5-phenyl-4H-triazol-3-ylsulfanyl)-N-(2-methoxyphenyl)-acetamide Allyl Phenyl N-2-methoxyphenyl Methoxy group may enhance solubility via H-bonding.
4-(p-Tolyl)-5-thiophen-2-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione p-Tolyl Thiophen-2-yl N/A (thione derivative) Theoretical DFT study; electronic properties analyzed.
2-((4-Ethyl-5-thiophen-2-yl-4H-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide Ethyl Thiophen-2-yl N-4-fluorophenyl Fluorine substituent increases electronegativity.

Notes:

  • R4 and R5 on the triazole ring critically influence electronic and steric properties.
  • Acetamide substituents : The para-tolyl group in the target compound provides lipophilicity, while meta-tolyl () or fluorophenyl () groups alter electronic distribution and binding kinetics.
  • Biological activity trends: Amino-substituted triazoles () demonstrate anti-exudative effects, suggesting that electron-donating groups at R4 may enhance this activity. Thiophen-2-yl at R5 (as in the target compound and ) could improve redox stability compared to phenyl or furan derivatives.

Biological Activity

The compound 2-(4-Furan-2-ylmethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : Not explicitly provided but related to similar compounds in the database.

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Fungal Inhibition : Compounds similar to this structure have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger .
  • Bacterial Resistance : Studies indicate that triazole derivatives can enhance the efficacy of conventional antibiotics against resistant bacterial strains .

2. Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : In vitro studies have reported that similar compounds significantly reduce cell viability in various cancer cell lines, including breast and lung cancers .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with triazole moieties have shown promise in reducing inflammatory responses:

  • Cytokine Inhibition : Some studies have indicated that these compounds can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications:

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Cytochrome P450 Enzymes : Triazoles are known to interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics .

2. Receptor Modulation

The interaction with various receptors can also play a role in its biological activity:

  • Estrogen Receptors : Some studies suggest that triazole derivatives can modulate estrogen receptor activity, providing a pathway for their use in hormone-dependent cancers .

Data Tables

Activity TypeDescriptionReference
AntimicrobialEffective against Candida and Aspergillus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production
Enzyme InhibitionInteracts with cytochrome P450
Receptor ModulationModulates estrogen receptors

Q & A

Q. What are the standard synthetic routes for preparing this triazole derivative and its analogs?

The compound is synthesized via nucleophilic substitution. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared, then reacted with chloroacetamide derivatives in ethanol under reflux with aqueous KOH. The product is isolated via precipitation, filtration, and recrystallization . Modifications at the phenyl or acetyl groups (e.g., introducing methoxy, nitro, or halogens) are common to optimize activity .

Q. Which spectroscopic and computational methods validate the structure and electronic properties of this compound?

  • Experimental : IR confirms functional groups (e.g., C=S, C=N); 1H^1H and 13C^{13}C NMR identify proton environments and substituent effects .
  • Computational : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and HOMO-LUMO gaps. Torsional angle scans assess conformational flexibility .

Q. How is anti-exudative activity evaluated preclinically for this compound?

Activity is tested using rat models (e.g., formalin-induced edema). Parameters like edema volume reduction and inflammatory biomarkers (e.g., TNF-α, IL-6) are measured. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced efficacy .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern anti-inflammatory effects in this triazole series?

  • Core Triazole : Essential for binding to inflammatory targets (e.g., COX-2).
  • Furan/Thiophene Moieties : Enhance lipophilicity and membrane permeability.
  • p-Tolyl Acetamide Group : Moderates solubility and metabolic stability. Substitutions at the phenyl ring (e.g., 4-chloro, 4-methoxy) improve potency by 30–50% in edema models .

Q. How do solvent polarity and reaction kinetics influence synthesis yield?

Ethanol-water mixtures (1:1 v/v) optimize solubility of intermediates and byproduct removal. Pseudo-first-order kinetics are observed during nucleophilic substitution, with activation energy (~45 kJ/mol) calculated via Arrhenius plots. Microwave-assisted synthesis reduces reaction time by 60% .

Q. What degradation pathways occur under acidic/basic conditions, and how are they characterized?

  • Acidic Hydrolysis : Thioether bond cleavage generates furan-2-ylmethylamine and sulfonic acid byproducts.
  • Oxidative Stress : Thiophene ring oxidation forms sulfoxide derivatives, detected via LC-MS. Mass balance studies (HPLC) show >95% recovery under controlled conditions, while radical scavengers (e.g., BHT) mitigate oxidation .

Q. Can DFT-driven molecular docking predict target interactions for this compound?

Docking simulations (AutoDock Vina) suggest high affinity for COX-2 (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Arg120 and hydrophobic interactions with Val523. MD simulations (100 ns) confirm stable binding in the active site .

Methodological Challenges

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies (e.g., varying IC50_{50} values) arise from assay conditions (e.g., cell lines, serum concentration). Standardized protocols (e.g., CLSI guidelines) and meta-analysis using fixed/random-effects models are recommended to harmonize results .

Q. What strategies improve reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Design of Experiments (DoE) : Response surface methodology optimizes parameters (temperature, stoichiometry). Reproducibility increases from ±15% to ±5% yield variance .

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